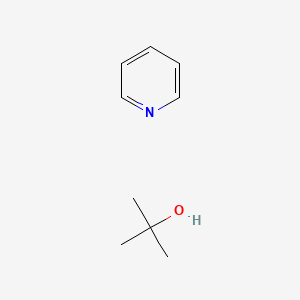

2-Methylpropan-2-ol;pyridine

Description

Properties

CAS No. |

18021-90-4 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-methylpropan-2-ol;pyridine |

InChI |

InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3 |

InChI Key |

GGEPMWAXNJCOPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .

Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .

Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .

Scientific Research Applications

2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .

Mechanism of Action

2-Methylpropan-2-ol acts as a solvent and a reagent in various chemical reactions. Its mechanism of action involves the formation of hydrogen bonds with other molecules, which facilitates the dissolution and reaction of solutes . Pyridine acts as a nucleophile in many reactions, where it donates a pair of electrons to form a bond with an electrophile .

Comparison with Similar Compounds

2-Methylpropan-2-ol (tert-Butanol)

2-Methylpropan-2-ol, commonly known as tert-butanol, is a tertiary alcohol (CAS: 75-65-0) with the molecular formula C₄H₁₀O. It is a polar solvent characterized by a branched structure, where the hydroxyl group is attached to a carbon bonded to three methyl groups. This steric hindrance reduces its reactivity compared to primary or secondary alcohols. tert-Butanol is widely used in organic synthesis and biocatalysis due to its low toxicity and ability to solubilize polar and non-polar substrates .

Pyridine

Pyridine (C₅H₅N) is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a polar aprotic solvent with a high dipole moment (2.02 D), enabling miscibility with water and organic solvents. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activity and reduced toxicity compared to the parent compound .

Comparison of 2-Methylpropan-2-ol with Similar Alcohols

Structural and Functional Differences

tert-Butanol’s tertiary structure distinguishes it from linear alcohols like n-butanol (primary) and isobutanol (secondary). This branching reduces hydrogen-bonding capacity and lowers boiling points compared to its isomers.

Table 1: Comparison of 2-Methylpropan-2-ol with Other Alcohols

| Property | 2-Methylpropan-2-ol | n-Butanol | Isobutanol |

|---|---|---|---|

| Structure | Tertiary | Primary | Secondary |

| Key Applications | Biocatalysis | Solvent, fuels | Cosmetics |

| Enzyme Compatibility | High | Moderate | Low |

Solvent Performance in Biocatalysis

tert-Butanol is preferred in enzymatic acylation reactions (e.g., flavonoid modification) due to its low polarity and compatibility with lipases. In contrast, polar aprotic solvents like pyridine deactivate enzymes, limiting their use .

Comparison of Pyridine with Its Derivatives

Structural Modifications and Properties

Pyridine derivatives, such as 2-methylpyridine (C₆H₇N) and 4-methylpyridine, exhibit altered electronic and steric properties. Methyl groups enhance lipophilicity and reduce toxicity compared to pyridine .

Spectral and Physical Data

Derivatives like 2-methylpyridine show distinct spectral properties. For example, mass spectral data for 2-methylpyridine (m/z 93, 86) differ significantly from pyridine, reflecting structural variations .

Solvent Compatibility

- tert-Butanol: Ideal for lipase-catalyzed reactions (e.g., flavonoid acylation) due to low polarity and enzyme stability .

- Pyridine: Limited to non-enzymatic reactions (e.g., protection/deprotection steps in organic synthesis) because of enzyme deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.